BENGHE Troubleshooting & Optimization

Check Availability & Pricing

Technical Support Center: Optimizing Selectivity
In NF3-based Plasma Etching

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Nitrogen trifluoride

Cat. No.: B1218955

Welcome to the technical support center for NF3-based plasma etching processes. This
resource is designed for researchers, scientists, and professionals in drug development and
related fields who utilize plasma etching in their experimental work. Here you will find
troubleshooting guidance and frequently asked questions to help you improve selectivity and
address common challenges encountered during your experiments.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter while using NF3-based
plasma etching.

Issue: Low Selectivity of Silicon Nitride (SiN) to Silicon Dioxide (SiO2)

Low selectivity between SiN and SiO2 is a common issue that can lead to unwanted etching of
the underlying oxide layer. Here are several approaches to enhance this selectivity:

» Gas Mixture Modification: The composition of the plasma gas is a critical factor.

o Addition of Oxygen (O2): Introducing O2 into the NF3 plasma can significantly impact
selectivity. The reactive oxygen atoms can form a passivating oxide layer on silicon
surfaces, while reactive NO species, also formed, can increase the rate of fluorine
migration on the SiN surface, thereby enhancing its etch rate.[1][2][3] However, an
excessively high O2/NF3 ratio can lead to a decrease in selectivity and an increase in SiN
surface roughness.[1]
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o Addition of Hydrogen (H2): The addition of H2 to NF3/N2/0O2 gas mixtures has been
shown to dramatically increase SiN/SiO2 selectivity, with reports of selectivity reaching as
high as 400.[4][5] This is attributed to the formation of vibrationally excited HF molecules
which accelerate the etching reactions on the SiN surface.[4][5] The selectivity often
shows a sharp peak at a specific H2 flow rate.[4]

o Addition of Ammonia (NH3): In NF3/02 plasmas, adding NH3 can inhibit the etching of
SiO2, leading to a substantial increase in selectivity.[6] This can even reduce the oxide
etch rate to zero, resulting in virtually infinite selectivity while maintaining a reasonable
etch rate for nitride.[6]

o Use of Hydrocarbon Additives: The addition of hydrocarbons to an NF3 plasma can also
be used to improve selectivity.

e Process Parameter Optimization:

o RF Power: Lowering the RF power can sometimes lead to higher selectivity.[7][8][9] High
power can increase the etch rate of both SiN and SiO2, potentially reducing the selectivity.

[719]

o Pressure: The operating pressure within the etch chamber influences the plasma
chemistry and can be adjusted to optimize selectivity.

o Temperature: Increasing the substrate temperature can, in some cases, increase both the
nitride etch rate and the selectivity of nitride over oxide.[10]

o Plasma Source Configuration:

o Remote Plasma Sources (RPS): Using a remote plasma source, where the plasma is
generated away from the substrate, delivers primarily neutral radicals to the wafer.[4] This
damage-free, isotropic etching method can achieve very high selectivity.[2][4]

o Plasma Etch (PE) vs. Reactive lon Etch (RIE): Selectivity can be higher in PE mode
compared to RIE mode, particularly at lower power densities.[3]

Issue: Poor Selectivity of Silicon Nitride (SiN) to Silicon (Si)
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Achieving high selectivity between SiN and Si is crucial to prevent damage to the underlying
silicon substrate.

e Gas Additives for Surface Passivation:

o Oxygen (0O2): The addition of O2 to an NF3 plasma can form a passivating oxide layer on
the silicon surface, which significantly improves the SiN/Si etch selectivity.[1] An optimal
O2/NF3 ratio is key to maximizing selectivity without causing excessive surface
roughness.[1]

o Gases Promoting Polymerization: In some fluorine-containing plasmas, adding gases that
promote the formation of a polymer film on the surfaces can enhance selectivity.[11] The
polymer layer can slow down or completely stop the etching of silicon.[11]

e Cyclic Etching Processes: A cyclic approach, alternating between an etching step and a
surface treatment or annealing step, can improve selectivity and prevent the accumulation of
byproducts.[1][4]

Issue: Increased Surface Roughness
A rough etched surface can negatively impact device performance.

o Control of Gas Ratios: An incorrect ratio of additive gases, such as a high O2/NF3 ratio, can
lead to a rapid increase in the surface roughness of the remaining SiN film.[1]

e Byproduct Formation: The formation of solid byproducts, such as ammonium fluorosilicate
((NH4)2SiF6), on the SiN surface during etching can contribute to increased roughness.[1] A
cyclic process that includes an annealing step can help to remove these byproducts.[4]

Frequently Asked Questions (FAQSs)

Q1: What is the primary role of adding O2 to an NF3 plasma for SiN etching?

Al: The addition of O2 to an NF3 plasma serves a dual purpose in improving selectivity. Firstly,
reactive oxygen atoms can form a protective, thin oxide layer on exposed silicon surfaces,
thereby reducing the silicon etch rate and increasing the SiN/Si selectivity.[1] Secondly, the
plasma chemistry can lead to the formation of NO radicals.[2][3] These NO radicals have been
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shown to facilitate the migration of fluorine atoms on the silicon nitride surface, which in turn
enhances the SiN etch rate.[2][3] This combination of effects leads to an overall improvement
in the selectivity of SiN over both Si and SiO2.

Q2: How does a remote plasma source (RPS) help in achieving high selectivity?

A2: A remote plasma source generates the plasma at a distance from the substrate being
etched.[4] This setup allows for ions and other high-energy species to recombine or be filtered
out before they reach the wafer.[4] Consequently, the etching process is dominated by neutral
radicals, leading to a more chemical and less physical etch.[2][4] This "damage-free" isotropic
etching is particularly effective at achieving very high selectivity between different materials,
such as SiN and SiO2.[4][5]

Q3: Can temperature be used to control selectivity in NF3-based etching?

A3: Yes, temperature can be a significant parameter for controlling selectivity. For instance, in a
remote plasma process using an NF3/CI2 mixture, increasing the temperature has been found
to increase both the etch rate of Si3N4 and the selectivity of the nitride etch over the oxide
etch.[10]

Q4: What are the typical process parameters for achieving high SiN/SiO2 selectivity with an
NF3/02/H2 remote plasma?

A4: While the optimal parameters are system-dependent, one study reported achieving a
SiN/SiO2 selectivity of approximately 400 with the addition of H2 to an NF3/N2/0O2 mixture in a
remote plasma system.[4] The process conditions involved specific flow rates of each gas and
an RF power of 2000W.[4] It is important to note that the selectivity showed a strong
dependence on the H2 flow rate, indicating the need for careful optimization.[4]

Q5: What causes increased surface roughness during NF3/02 plasma etching, and how can it
be mitigated?

A5: Increased surface roughness can be caused by a non-optimal O2/NF3 gas ratio, which
may lead to non-uniform etching.[1] Another cause is the formation of solid byproducts, such as
(NH4)2SiF6, on the surface during the etch process.[1] To mitigate this, it is crucial to optimize
the gas flow ratios. Additionally, employing a cyclic etching process that includes an annealing
step can help in the removal of these solid residues, resulting in a smoother surface.[4]
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Data Presentation

Table 1: Effect of O2/NF3 Ratio on SiN/Si Selectivity and SiN Surface Roughness

. . . . SiN Surface Roughness
O2/NF3 Ratio SiN to Si Selectivity

(nm)

Data not explicitly provided in _ N . _

Increases with O2 addition, Increases rapidly at higher

a comparable format across ,

) then plateaus|[1] ratios[1]
multiple sources.

0.5 5.4 0.19

Note: The data in this table is based on a specific study and may vary depending on the
plasma system and other process parameters.[1]

Table 2: Example Process Parameters for High Selectivity Etching

Etch Target Key
. Plasma Source o Reference
Chemistry Selectivity Parameters
O2/NF3 ratio =
o 0.5, NF3=40
NF3/02/Ar Remote Plasma SiN/Si > 5 [1]
sccm, Ar=1000
scem
Addition of H2 is
NF3/N2/02/H2 Remote Plasma SiN/SiO2 = 400 critical, RF [4]
Power = 2000W
Addition of NH3
Inductively o S ]
NF3/02/NH3 SiN/SiO2 > 100 inhibits oxide [6]
Coupled Plasma
etch
SiN/SiO2 Temperature
NF3/CI2 Remote Plasma increases with range: 25 to [10]
temp. 500°C
Reactive lon o Low RF source
NF3/02 _ SiN/SiO2 = 24 [7119]
Etching power (30 W)
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Experimental Protocols

Protocol 1: General Procedure for NF3-Based Plasma Etching for Selectivity Studies

o Substrate Preparation: Prepare silicon wafers with deposited films of the materials to be
etched (e.g., LPCVD SiN and thermal SiO2).

o Film Thickness Measurement (Pre-etch): Measure the initial thickness of the films using a
suitable metrology tool, such as an ellipsometer or a non-contact reflectometer.[4]

o Chamber Preparation: Ensure the process chamber is clean and conditioned for the specific
etch process.

e Process Recipe Setup: Program the desired etch recipe into the plasma system, defining the
following parameters:

o Gas flow rates (e.g., NF3, O2, H2, Ar) in standard cubic centimeters per minute (sccm).

[¢]

Chamber pressure in mTorr.

o

RF power (for both source and bias, if applicable) in Watts.

o

Substrate temperature in degrees Celsius.

Etch time.

[¢]

o Wafer Loading: Load the prepared wafer into the process chamber.

e Plasma Etching: Execute the programmed etch recipe.

o Wafer Unloading: After the process is complete, unload the wafer from the chamber.
e Film Thickness Measurement (Post-etch): Measure the final thickness of the films.

» Data Analysis:

o Calculate the etch rate for each material by dividing the change in film thickness by the
etch time.
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o Determine the selectivity by calculating the ratio of the etch rates of the desired material to
the material to be preserved (e.g., Etch Rate of SiN / Etch Rate of SiO2).

o Surface Characterization (Optional): Analyze the etched surface for roughness and chemical
composition using techniques like Atomic Force Microscopy (AFM) and X-ray Photoelectron
Spectroscopy (XPS).[1][7][9]

Protocol 2: Cyclic Etching for Enhanced Selectivity and Surface Quality
e Follow steps 1-3 from Protocol 1.
e Cyclic Process Recipe Setup: Program a multi-step recipe consisting of:

o Etch Step: A plasma etch step using the desired NF3-based chemistry for a specific
duration.

o Annealing Step: A step where the wafer is heated in an inert gas environment (e.g., Ar) to
a specific temperature for a set time to remove volatile byproducts.[4]

o Cooling Step: A step to allow the wafer to cool down before the next etch cycle.

o Repeat the cycle of etching, annealing, and cooling for the desired number of iterations to
achieve the target etch depth.

e Follow steps 7-10 from Protocol 1 for post-processing and analysis.

Visualizations

© 2025 BenchChem. All rights reserved. 7/11 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC11173960/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11125003/
https://www.researchgate.net/publication/380534114_Enhancing_Si3N4_Selectivity_over_SiO2_in_Low-RF_Power_NF3-O2_Reactive_Ion_Etching_The_Effect_of_NO_Surface_Reaction
https://cpseg.eecs.umich.edu/pub/articles/JVSTA_38_023007_2020.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218955?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENG“E Troubleshooting & Optimization

Check Availability & Pricing

Pre-Processing

Substrate Preparation

Pre-Etch Thickness Measurement

. %
4 Etching Process\
Load Wafer
Plasma Etching
Unload Wafer
N J
4 Post-Processing & Analysis )

G’ost-Etch Thickness MeasuremenD

@alculate Etch Rate & Selectivi@

l

(Surface Characterization (OptionalD
\- J

Click to download full resolution via product page

Caption: General experimental workflow for plasma etching selectivity studies.
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Caption: Troubleshooting flowchart for improving SiN selectivity.
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Caption: Simplified mechanism for selectivity in NF3/02 plasma.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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